molecular formula C18H17BrN4O7 B15022251 ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate

ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate

Katalognummer: B15022251
Molekulargewicht: 481.3 g/mol
InChI-Schlüssel: KBFDUUFPEXVVQK-JAIQZWGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate is a synthetic organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone.

    Nitration: The hydrazone is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the phenyl ring.

    Esterification: The final step involves the esterification of the nitrophenyl hydrazone with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitro and bromophenyl groups could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (5-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate
  • Ethyl (5-{(2Z)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate

Uniqueness

Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding interactions, and overall stability.

Eigenschaften

Molekularformel

C18H17BrN4O7

Molekulargewicht

481.3 g/mol

IUPAC-Name

ethyl 2-[5-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2,4-dinitrophenoxy]acetate

InChI

InChI=1S/C18H17BrN4O7/c1-3-29-18(24)10-30-17-8-14(15(22(25)26)9-16(17)23(27)28)21-20-11(2)12-4-6-13(19)7-5-12/h4-9,21H,3,10H2,1-2H3/b20-11-

InChI-Schlüssel

KBFDUUFPEXVVQK-JAIQZWGSSA-N

Isomerische SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N/N=C(/C)\C2=CC=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NN=C(C)C2=CC=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.